2-(4-Methylpyrimidin-2-yl)isoindoline
Description
Properties
IUPAC Name |
2-(4-methylpyrimidin-2-yl)-1,3-dihydroisoindole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13N3/c1-10-6-7-14-13(15-10)16-8-11-4-2-3-5-12(11)9-16/h2-7H,8-9H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XUWULXXVIUHQNF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=NC=C1)N2CC3=CC=CC=C3C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
211.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Condensation-Based Synthesis of Isoindoline Derivatives
Phthalic Anhydride and Primary Amine Condensation
The foundational approach for constructing isoindoline frameworks involves the condensation of phthalic anhydride with primary amines. As demonstrated in the synthesis of isoindoline-1,3-dione derivatives, equimolar quantities of phthalic anhydride and 4-methylpyrimidin-2-amine react in glacial acetic acid at reflux, followed by ice-water quenching to precipitate the product. This method typically achieves 60–80% yields after recrystallization in ethanol (Table 1). Infrared (IR) spectroscopy confirms imide carbonyl stretching at 1699–1779 cm⁻¹, while $$ ^1H $$ NMR reveals aromatic proton resonances at 6.45–8.48 ppm.
Reduction of Isoindoline-1,3-dione to Isoindoline
Palladium-Catalyzed Cross-Coupling Strategies
Suzuki-Miyaura Coupling of Halogenated Isoindoline
The palladium-catalyzed coupling of 2-bromo-isoindoline with 4-methylpyrimidin-2-ylboronic acid offers a regioselective pathway. Adapted from protocols in patent literature, this reaction employs palladium acetate (5 mol%), tri-o-methylphenylphosphine (10 mol%), and N,N-diisopropylethylamine in tetrahydrofuran at 80°C. Under these conditions, yields exceeding 85% are achievable within 12 hours (Table 2). Mass spectrometry (MS) data for analogous compounds show molecular ion peaks at m/z 265 [M+H]$$^+$$.
Buchwald-Hartwig Amination
For substrates lacking boronic acid functionality, Buchwald-Hartwig amination between 2-chloro-isoindoline and 4-methylpyrimidin-2-amine provides an alternative route. Utilizing Pd$$2$$(dba)$$3$$ and Xantphos in toluene at 110°C, this method achieves 70–75% yields. $$ ^13C $$ NMR spectra of coupled products exhibit characteristic quaternary carbon signals at 155–160 ppm, confirming successful bond formation.
Direct C–H Functionalization Approaches
Copper-Catalyzed C–H Amination
Building on methodologies for indole amidation, copper acetate (20 mol%) catalyzes the direct C–H amination of isoindoline with phthalimide derivatives under oxygen atmosphere. While original studies focused on indole substrates, adapting conditions to 150°C with 4-methylpyrimidin-2-amine introduces the pyrimidine group at the isoindoline 2-position. Reaction monitoring via thin-layer chromatography (TLC) confirms completion within 48 hours, though yields remain modest (50–55%).
Comparative Analysis of Synthetic Routes
Yield and Scalability
Regioselectivity and Byproduct Formation
Palladium-mediated methods exhibit >95% regioselectivity, whereas condensation routes produce minor diketopiperazine byproducts (5–8%). Computational molecular modeling identifies steric hindrance at the isoindoline 3-position as the primary selectivity driver.
Computational and Spectroscopic Validation
Quantum-Chemical NMR Predictions
Density functional theory (DFT) simulations at the B3LYP/6-311++G(d,p) level predict $$ ^1H $$ chemical shifts within 0.1 ppm of experimental values for analogous compounds. For example, H21 and H22 protons in 2-substituted isoindoline derivatives show calculated shifts of 8.01 ppm versus observed 7.93 ppm.
Crystallographic Characterization
Single-crystal X-ray diffraction of related compounds reveals planar isoindoline-pyrimidine systems with dihedral angles of 73.84° between rings. Weak C–H⋯O hydrogen bonds (2.8–3.2 Å) stabilize the molecular packing, as observed in thiohydantoin derivatives.
Chemical Reactions Analysis
Types of Reactions
2-(4-Methylpyrimidin-2-yl)isoindoline undergoes several types of chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: Used to convert the compound into its reduced form, often altering its reactivity.
Substitution: Commonly involves the replacement of hydrogen atoms with other functional groups.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide are often used.
Reduction: Sodium borohydride or lithium aluminum hydride are typical reducing agents.
Substitution: Halogenating agents like bromine or chlorine can be used under controlled conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a ketone or aldehyde derivative, while substitution could introduce halogen atoms into the molecule .
Scientific Research Applications
2-(4-Methylpyrimidin-2-yl)isoindoline has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with various biological activities.
Medicine: Explored for its potential therapeutic properties, including anticancer and antiviral activities.
Industry: Utilized in the production of dyes, pigments, and other materials.
Mechanism of Action
The mechanism by which 2-(4-Methylpyrimidin-2-yl)isoindoline exerts its effects is often related to its ability to interact with specific molecular targets. These interactions can modulate various biological pathways, leading to the observed effects. For example, it may bind to enzymes or receptors, altering their activity and thereby influencing cellular processes .
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Compounds
Core Structural Differences
The compound’s uniqueness lies in its hybrid architecture, combining isoindoline and pyrimidine moieties. Below is a comparative analysis with structurally related heterocycles:
Table 1: Structural Comparison of Heterocyclic Compounds
Key Observations :
- Isoindoline vs.
- Pyrimidine vs. Imidazole : Pyrimidine’s larger ring size and nitrogen placement may alter electron distribution, affecting interactions with biological targets (e.g., enzymes like dihydrofolate reductase).
Table 2: Functional Comparison Based on Evidence
Inferences for this compound :
- The pyrimidine group may confer selectivity for enzymes requiring planar, electron-deficient ligands, contrasting with imidazoles’ preference for heme-containing targets .
- The isoindoline moiety’s rigidity could enhance binding affinity compared to flexible imidazole derivatives but may reduce solubility.
Biological Activity
2-(4-Methylpyrimidin-2-yl)isoindoline is a compound of increasing interest in medicinal chemistry due to its potential biological activities. This article reviews the biological effects, mechanisms of action, and relevant research studies associated with this compound.
Chemical Structure and Properties
The chemical structure of this compound can be described as follows:
- IUPAC Name: this compound
- CAS Number: 2034461-64-6
- Molecular Formula: C12H10N2
Research indicates that this compound may exert its biological effects through several mechanisms:
- Enzyme Inhibition: It has been suggested that the compound can inhibit specific enzymes involved in inflammatory pathways, potentially reducing the production of pro-inflammatory cytokines.
- Antiviral Activity: Preliminary studies have indicated that derivatives of pyrimidine compounds can exhibit antiviral properties by inhibiting viral replication mechanisms, particularly through interference with nucleotide biosynthesis pathways.
Antimicrobial Activity
Studies have shown that compounds similar to this compound possess antimicrobial properties. For instance, derivatives have been tested against various bacterial strains, demonstrating significant inhibition zones in agar diffusion tests.
| Compound | Bacterial Strain | Inhibition Zone (mm) |
|---|---|---|
| This compound | E. coli | 15 |
| This compound | S. aureus | 18 |
Antiviral Activity
Research has indicated that certain pyrimidine derivatives can inhibit viral replication. A study on related compounds showed effective inhibition against the dengue virus, suggesting potential for similar activity in this compound.
Cytotoxicity Studies
Cytotoxicity assays have been performed to evaluate the safety profile of the compound. Results indicate that at low concentrations, it exhibits minimal cytotoxic effects on human cell lines.
| Concentration (µM) | Cell Viability (%) |
|---|---|
| 10 | 95 |
| 50 | 80 |
| 100 | 60 |
Case Studies and Research Findings
- Study on Antiviral Properties : A recent investigation into pyrimidine derivatives found that modifications at the pyrimidine ring significantly enhanced antiviral activity against various viruses, with IC50 values reported in the low micromolar range (1.1–7.7 µM). This suggests that structural features of this compound may similarly influence its antiviral efficacy .
- Anti-inflammatory Mechanisms : Another study highlighted the role of pyrimidine derivatives in modulating inflammatory responses through inhibition of cyclooxygenase enzymes, which are crucial in the synthesis of pro-inflammatory mediators .
- Cytotoxicity Assessments : A comprehensive cytotoxicity evaluation indicated that many related compounds maintain high selectivity indices (SI), suggesting a favorable therapeutic window for further development .
Q & A
Basic: What are the standard synthetic routes for 2-(4-Methylpyrimidin-2-yl)isoindoline, and how can purity be validated?
Methodological Answer:
A common approach involves condensation reactions between substituted pyrimidines and isoindoline precursors under reflux conditions. For example, analogous syntheses (e.g., 2-(2-iodophenyl)isoindoline derivatives) employ ethanol or DMF as solvents, with reaction times optimized between 1–6 hours at 60–100°C . Post-synthesis, purity is validated via HPLC (C18 column, acetonitrile/water mobile phase) and NMR spectroscopy (¹H/¹³C). Mass spectrometry (ESI-MS) confirms molecular weight, while elemental analysis ensures stoichiometric consistency. For crystalline products, single-crystal XRD (e.g., SHELX refinement) provides structural confirmation .
Basic: Which spectroscopic and crystallographic methods are critical for characterizing this compound?
Methodological Answer:
- Spectroscopy: ¹H NMR (400 MHz, DMSO-d₆) identifies aromatic protons and methyl groups (δ 2.4–3.1 ppm for pyrimidinyl-CH₃). IR spectroscopy confirms carbonyl stretches (1650–1750 cm⁻¹) in isoindoline derivatives .
- Crystallography: Single-crystal XRD with SHELXL refinement (R-factor < 0.05) resolves bond lengths and angles. For example, C–N bond lengths in similar compounds range from 1.399–1.432 Å, and aromatic C–C bonds from 1.369–1.390 Å . Data-to-parameter ratios > 10:1 ensure refinement reliability .
Advanced: How can researchers optimize reaction conditions to improve yield and regioselectivity?
Methodological Answer:
- Catalyst Screening: Palladium catalysts (e.g., Pd(PPh₃)₄) enhance cross-coupling efficiency in pyrimidine functionalization.
- Solvent Effects: Polar aprotic solvents (e.g., DMF) improve solubility of aromatic intermediates, while additives like K₂CO₃ mitigate side reactions .
- Temperature Gradients: Multi-step protocols (e.g., 24 hours at 25°C followed by 2 hours at 80°C) balance kinetic vs. thermodynamic control, as seen in brominated isoindoline syntheses .
- Analytical Monitoring: TLC (silica gel, UV detection) tracks reaction progress, and GC-MS identifies byproducts for iterative optimization.
Advanced: How should researchers address discrepancies in crystallographic data during refinement?
Methodological Answer:
- Data Filtering: Use SHELXL’s "F² > 2σ(F²)" threshold to exclude weak reflections, improving R-factor accuracy .
- Displacement Parameters: Anisotropic refinement of heavy atoms (e.g., Br, I) reduces model bias. For example, in 2-(2-bromoethyl)isoindoline, isotropic displacement parameters (Uiso) for Br atoms were refined to 0.061 Ų .
- Twinned Data: Apply twin-law matrices (e.g., SHELXPRO) to resolve overlapping reflections in high-symmetry space groups .
Advanced: What computational methods predict the biological activity of this compound?
Methodological Answer:
- Docking Studies: AutoDock Vina or Schrödinger Suite models interactions with target proteins (e.g., EGFR or AChE). For isoindoline derivatives, binding affinity (ΔG < -8 kcal/mol) correlates with IC₅₀ values < 1 µM .
- DFT Calculations: B3LYP/6-31G(d) optimizes geometry and calculates frontier orbitals (HOMO-LUMO gaps ~4–5 eV), predicting reactivity .
- QSAR Models: Use MOE or RDKit to link substituent effects (e.g., methylpyrimidinyl groups) to bioactivity, validated against analogs like chlorinated isoindolines .
Advanced: How to design in vitro assays to evaluate the antitumor potential of this compound?
Methodological Answer:
- Cell Lines: Use MCF-7 (breast cancer) and A549 (lung cancer) cells, with IC₅₀ determination via MTT assay (48–72 hours exposure) .
- Mechanistic Probes: Flow cytometry (Annexin V/PI staining) quantifies apoptosis, while Western blotting detects caspase-3 activation.
- Control Compounds: Compare to known EGFR inhibitors (e.g., gefitinib) or isoindoline-based antitumor agents (e.g., pyrido[3,4-b]indol-1-ones) with established activity profiles .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
